2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 2-(pyridin-3-yl)ethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmaceuticals: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-methylpyridin-2-yl)pyrimidin-4-amine
- 2-Chloro-N-(4-methylpyridin-2-yl)pyrimidin-4-amine
- 2-Chloro-N-(2-pyridinyl)pyrimidin-4-amine
Uniqueness
2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyridine and pyrimidine rings allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C11H11ClN4 |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-chloro-N-(2-pyridin-3-ylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H11ClN4/c12-11-15-7-4-10(16-11)14-6-3-9-2-1-5-13-8-9/h1-2,4-5,7-8H,3,6H2,(H,14,15,16) |
InChI Key |
RTISHFXUCDAULH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCNC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.